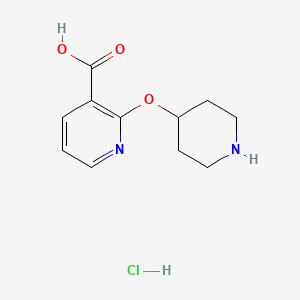

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride

CAS No.:

Cat. No.: VC15923015

Molecular Formula: C11H15ClN2O3

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O3 |

|---|---|

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | 2-piperidin-4-yloxypyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H |

| Standard InChI Key | NEOIBPJQMAMIOC-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1OC2=C(C=CC=N2)C(=O)O.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a nicotinic acid core (pyridine-3-carboxylic acid) with a piperidin-4-yloxy group at the 2-position. The hydrochloride salt enhances stability and solubility. Key structural features include:

-

Nicotinic acid moiety: Provides hydrogen-bonding capacity via the carboxylic acid group.

-

Piperidin-4-yloxy substituent: Introduces a bicyclic amine system, enabling interactions with hydrophobic pockets in biological targets.

-

Hydrochloride counterion: Improves crystallinity and aqueous solubility.

The SMILES notation, O=C(O)C1=C(OC2CCNCC2)N=CC=C1.Cl, encapsulates this arrangement .

Table 1: Basic Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1187930-03-5 | |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ | |

| Molar Mass | 258.7 g/mol | |

| Purity | ≥98% (HPLC) |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative pathway involves:

-

Nicotinic acid functionalization: 2-Hydroxynicotinic acid reacts with 4-chloropiperidine under basic conditions to form 2-(piperidin-4-yloxy)nicotinic acid.

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Alternative methods leverage Ullmann coupling or Mitsunobu reactions to install the piperidinyl ether linkage .

Table 2: Synthetic Method Comparison

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 65–75 | |

| Mitsunobu reaction | DIAD, PPh₃, THF, rt | 82 |

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog studies suggest:

-

Solubility: Moderate in polar solvents (e.g., DMSO, water at acidic pH).

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple sites:

-

Carboxylic acid: Esterification or amidation to enhance bioavailability.

-

Piperidine ring: Functionalization to modulate receptor selectivity .

Table 3: Notable Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| Oxadiazole analogs | NAAA inhibitors (IC₅₀: 0.16 μM) | |

| Pyrazine hybrids | Antithrombotic agents |

Recent Developments and Challenges

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume